![molecular formula C17H14ClNO2 B13124156 7-Chloro-1-[(propan-2-yl)amino]anthracene-9,10-dione CAS No. 61100-79-6](/img/structure/B13124156.png)
7-Chloro-1-[(propan-2-yl)amino]anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1-(isopropylamino)anthracene-9,10-dione is a derivative of anthracene, an aromatic hydrocarbon consisting of three fused benzene rings. Anthracene derivatives are known for their interesting photochemical and photophysical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 7-chloro-1-(isopropylamino)anthracene-9,10-dione typically involves the substitution of anthracene at the 9 and 10 positions. . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
7-Chloro-1-(isopropylamino)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
7-Chloro-1-(isopropylamino)anthracene-9,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-chloro-1-(isopropylamino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research . Additionally, the compound can generate reactive oxygen species (ROS) upon exposure to light, which can further damage cellular components.
Comparison with Similar Compounds
7-Chloro-1-(isopropylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Similar compounds include:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet-triplet annihilation upconversion systems.
9,10-Dimethylanthracene: Exhibits high fluorescence quantum yield and is used in various photophysical applications.
1,4-Diaminoanthraquinone: Used in nonaqueous redox flow batteries due to its reversible redox reactions.
These compounds share the anthracene core but differ in their substituents, leading to variations in their chemical and physical properties.
Properties
CAS No. |
61100-79-6 |
|---|---|
Molecular Formula |
C17H14ClNO2 |
Molecular Weight |
299.7 g/mol |
IUPAC Name |
7-chloro-1-(propan-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C17H14ClNO2/c1-9(2)19-14-5-3-4-12-15(14)17(21)13-8-10(18)6-7-11(13)16(12)20/h3-9,19H,1-2H3 |
InChI Key |
RCXIUKVZFYPGRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


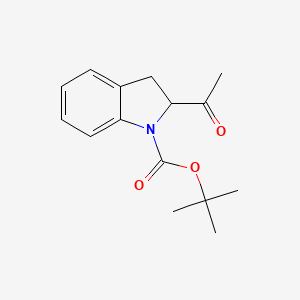
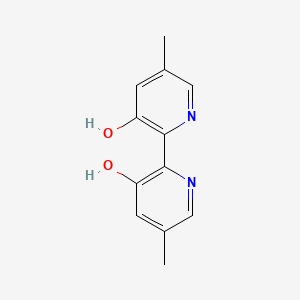
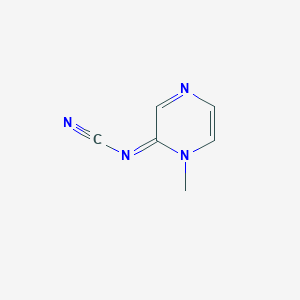
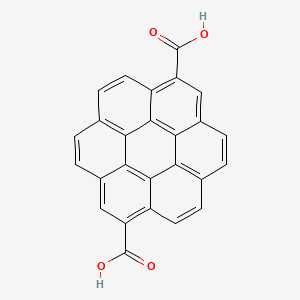
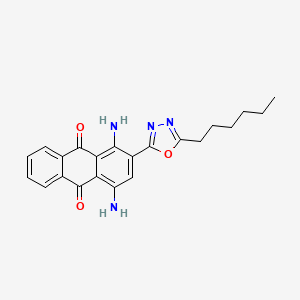
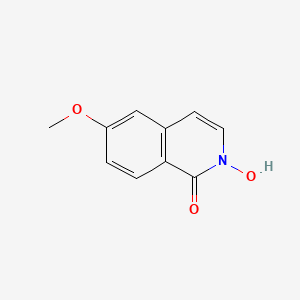
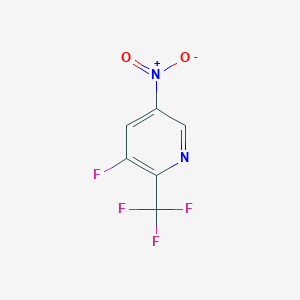
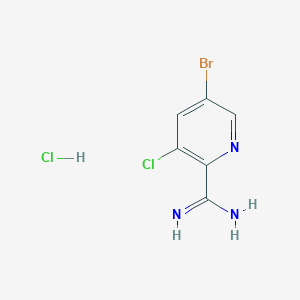
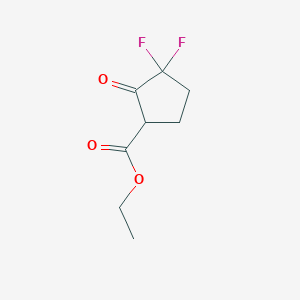
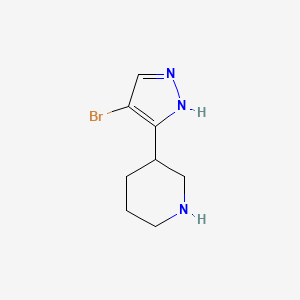
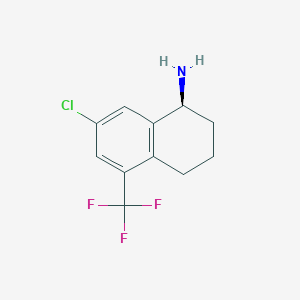
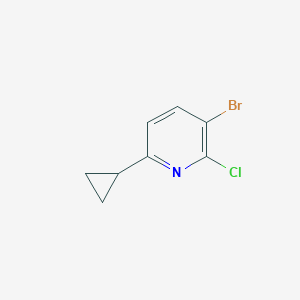
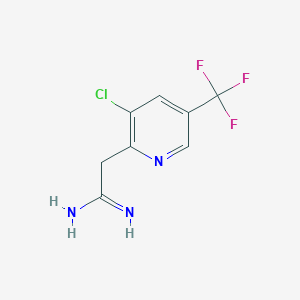
![2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13124172.png)
